6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key substituents include:
- 6-methyl group: Enhances lipophilicity and steric bulk.
- 3-phenyl group: Contributes to π-π stacking interactions in biological targets.
- 2-[(2-oxo-2-phenylethyl)sulfanyl] group: A sulfur-linked ketone-phenethyl moiety, which may modulate electronic properties and binding affinity.
This scaffold is structurally related to pharmacologically active pyrimidinone derivatives, such as kinase inhibitors and anticancer agents .
Propriétés
IUPAC Name |
6-methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-14-12-17-19(27-14)20(25)23(16-10-6-3-7-11-16)21(22-17)26-13-18(24)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQDDPMCFBXIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multicomponent reactions. One such method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and environmentally friendly, as it reduces waste and enhances atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyrimidines.
Applications De Recherche Scientifique
6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Structural Analogues with Thieno-Pyrimidinone Cores
(a) 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS: 877655-13-5)
- Substituents :
- 4-Fluorobenzylsulfanyl at position 2.
- 3-Methoxyphenyl at position 3.
- Molecular Formula : C₂₀H₁₇FN₂O₂S₂ (MW: 400.49).
- The 3-methoxy group introduces hydrogen-bonding capacity, unlike the target’s 3-phenyl .
(b) 3-(2-Methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 735319-20-7)
- Substituents :
- 2-Methylpropyl (isobutyl) at position 3.
- Phenyl at position 5.
- Molecular Formula : C₁₆H₁₆N₂OS₂ (MW: 316.44).
- Comparison: The thieno[2,3-d]pyrimidinone isomer differs in ring fusion orientation, altering electronic distribution.
Analogues with Modified Sulfanyl Substituents
(a) Compound Q/4 (2-[(4-Chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one)
- Substituents :
- 4-Chlorobenzylthio at position 2.
- Cyclopenta-fused ring system.
- Comparison :
(b) Compound Q1/20 (2-[(4-Methylphenyl)methyl sulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one)
- Substituents :
- 4-Methylbenzylsulfanyl at position 2.
- Comparison :
Molecular Weight and Lipophilicity
*Estimated based on structural formula.
Activité Biologique
6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18N2O2S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thienopyrimidine core followed by the introduction of the sulfanyl and phenylethyl groups. The synthetic routes often utilize readily available starting materials and are characterized by high atom economy.
Anticancer Properties
Research indicates that 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, this compound demonstrates antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases.
The biological activity of 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound modulates receptor activity related to cell signaling pathways that govern apoptosis and inflammation.
- Gene Expression Regulation : It influences the expression of genes associated with cell survival and proliferation.
Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's efficacy against human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the intrinsic pathway involving caspase activation.
Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with 10 mg/kg body weight significantly reduced paw swelling and levels of inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for preparing 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-thieno[3,2-d]pyrimidin-4-one?
- Methodology : Begin with a base heterocyclic scaffold (e.g., thienopyrimidinone) and introduce sulfanyl and oxo-phenylethyl groups via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yield. For example, reflux in aprotic solvents like DMF with a base (K₂CO₃) may improve sulfur group incorporation . Purification via recrystallization or column chromatography is critical, as seen in structurally analogous pyrimidinones .
- Characterization : Use NMR (¹H, ¹³C, ¹⁹F if applicable), IR for functional group verification, and mass spectrometry for molecular weight confirmation .
Q. How can solubility challenges of this compound be addressed for in vitro assays?
- Approach : Test co-solvents (DMSO, ethanol) or surfactants (Tween-80) in incremental ratios. For hydrophobic compounds like thienopyrimidinones, sonication or micellar encapsulation (using cyclodextrins) can enhance aqueous dispersion . Validate solubility via UV-Vis spectroscopy or HPLC .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Protocol : Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with MTT or resazurin assays. Include positive controls (e.g., cisplatin for cytotoxicity) and assess IC₅₀ values. Refer to standardized protocols from studies on fluorinated pyrimidines .
Advanced Research Questions
Q. How can mechanistic studies be designed to elucidate the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Experimental Design :
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
- Structural analysis : Co-crystallize the compound with target proteins (if feasible) and resolve structures via X-ray crystallography, as demonstrated for related pyrimidinones .
- Computational docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding modes .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Analysis Framework :
- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls.
- Meta-analysis : Compare data across studies using tools like GraphPad Prism to identify outliers or methodological biases .
- Theoretical alignment : Reconcile discrepancies by linking results to structural analogs or established SAR principles .
Q. How should in vivo efficacy studies be structured to evaluate therapeutic potential?
- Design : Adopt randomized block designs with split-plot arrangements (e.g., dose-response as main plots, time points as subplots) . Use Sprague-Dawley rats or CD-1 mice, administering the compound via oral gavage or intraperitoneal injection. Monitor pharmacokinetics (plasma half-life via LC-MS) and pharmacodynamics (biomarker analysis) .
Q. What methodologies assess environmental fate and biodegradation pathways?
- Guidelines : Follow OECD 307 for soil degradation studies. Use LC-MS/MS to track parent compound and metabolites. For abiotic degradation, test hydrolysis/photolysis under controlled pH and UV conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
